(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
CAS No.: 53784-82-0
Cat. No.: VC8123592
Molecular Formula: C36H54Br6O24
Molecular Weight: 1350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53784-82-0 |
|---|---|
| Molecular Formula | C36H54Br6O24 |
| Molecular Weight | 1350.2 g/mol |
| IUPAC Name | (1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
| Standard InChI | InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
| Standard InChI Key | PYIHGELJTCLTHO-JSPYPFAESA-N |
| Isomeric SMILES | C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@H](O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br |
| SMILES | C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br |
| Canonical SMILES | C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Introduction
Structural Elucidation and Molecular Architecture
Core Cyclodextrin Framework
The compound is derived from a cyclodextrin (CD) backbone, a class of cyclic oligosaccharides composed of α-1,4-linked glucose units. Native cyclodextrins exhibit a truncated cone structure with a hydrophobic cavity and hydrophilic exterior, enabling host-guest interactions . In this derivative, the native hydroxyl groups are systematically replaced with bromomethyl (-CH2Br) moieties at six positions (5,10,15,20,25,30), creating a hexakis-substituted analog .
Stereochemical Configuration
The compound’s IUPAC name specifies an all-S configuration across twelve stereocenters (1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S). This rigid stereochemical arrangement ensures precise spatial orientation of the bromomethyl groups, critical for maintaining the macrocycle’s cavity geometry and reactivity.
Polycyclic Oxygen-Ring System
The dodecaoxaheptacyclo skeleton contains 12 oxygen atoms distributed across a seven-fused-ring system. The bridge notations (e.g., 23,6; 28,11) indicate connectivity patterns that stabilize the macrocycle’s three-dimensional structure. This architecture is further reinforced by the bromomethyl substituents, which introduce steric bulk and electronic effects .
Table 1: Key Structural Parameters
Synthesis and Modification Strategies
Bromomethylation of Cyclodextrin
The synthesis involves selective bromomethylation of a cyclodextrin precursor. Reaction conditions must balance regioselectivity and stereochemical fidelity, as over-substitution or improper stereochemistry would destabilize the macrocycle. The use of brominating agents (e.g., HBr or PBr₃) under controlled pH and temperature ensures substitution at the designated hydroxyl sites .
Purification and Characterization
Post-synthetic purification via column chromatography or recrystallization is critical due to the compound’s high molecular weight and polarity. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the substitution pattern and stereochemical integrity .
Table 2: Synthetic Overview
| Parameter | Detail | Source |
|---|---|---|
| Starting Material | Native cyclodextrin (α-, β-, or γ-CD) | |
| Brominating Agent | HBr, PBr₃, or related reagents | |
| Key Challenges | Regioselectivity, stereochemical retention | |
| Yield Optimization | Dependent on reactant stoichiometry |
Physicochemical Properties and Stability
Solubility and Hydrophobicity
Research Gaps and Future Directions
While the compound’s synthesis and basic properties are documented , in vivo studies, toxicity profiles, and large-scale production methods remain unexplored. Future research should investigate:
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Drug delivery efficacy using brominated CD complexes.
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Environmental impact of bromine leaching during degradation.
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Catalytic applications in organic synthesis.
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